(1S,2S)-2-Morpholinocyclohexan-1-OL
Description
(1S,2S)-2-Morpholinocyclohexan-1-OL is a chiral cyclohexanol derivative featuring a morpholine substituent at the 2-position of the cyclohexane ring. The compound’s molecular formula is inferred to be C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol, based on its morpholine-containing analog .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1S,2S)-2-morpholin-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
VRWZNEVHNNIRKP-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCOCC2)O |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares (1S,2S)-2-Morpholinocyclohexan-1-OL with three analogs differing in substituent groups:
Functional Group Analysis
- Morpholino Group: The morpholine ring (C₄H₈NO) introduces polarity and hydrogen-bonding capability due to its oxygen and nitrogen atoms. This enhances solubility in polar solvents and may stabilize transition states in catalytic processes .
- However, its reduced basicity compared to amine groups limits catalytic utility .
- Dimethylamino Group: The tertiary amine (N(CH₃)₂) offers strong basicity and nucleophilicity, making it effective in organocatalysis. For example, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol promotes enantioselective desymmetrization of cyclic meso-anhydrides .
Stereochemical and Reactivity Considerations
The (1S,2S) configuration in both the target compound and the dimethylamino analog suggests a preference for specific stereochemical outcomes in reactions. For instance, the dimethylamino derivative achieves >95% enantiomeric excess (ee) in catalytic desymmetrization, highlighting the importance of stereochemistry in reactivity . The morpholino variant may exhibit similar stereochemical control but with altered kinetics due to its bulkier substituent.
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